Pentyl benzenesulfonate

描述

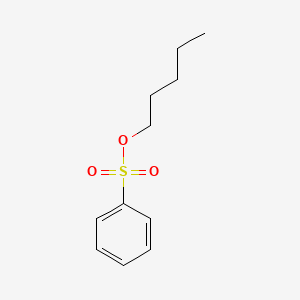

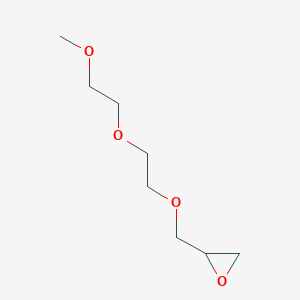

Pentyl benzenesulfonate is a derivative of benzenesulfonic acid, which is an organosulfur compound with the formula C6H6O3S . It is the simplest aromatic sulfonic acid . The pentyl group in pentyl benzenesulfonate is a five-carbon alkyl chain .

Synthesis Analysis

The synthesis of pentyl benzenesulfonate typically follows an electrophilic substitution reaction . This involves the addition of sulfur trioxide and fuming sulfuric acid to benzene . The pentyl group, as the alkyl halide, attaches to the benzene ring, forming pentylbenzene .Molecular Structure Analysis

The chemical structure of pentylbenzene features a benzene ring, a six-carbon cyclic molecule with alternating single and double bonds, attached to a pentyl group, a five-carbon alkyl chain . The IUPAC name for this compound is 1-phenylpentane . Its molecular formula is C11H16 .Chemical Reactions Analysis

The sulfonation of benzene is a reversible reaction that produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid . The reaction is reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .Physical And Chemical Properties Analysis

Pentylbenzene is a colorless liquid under standard conditions, possessing a characteristic aromatic odor associated with benzene derivatives . It is a non-polar compound due to the symmetrical arrangement of atoms and bonds . This non-polarity results in a low solubility in polar solvents, such as water, and a higher solubility in non-polar solvents .科学研究应用

1. Medicinal Chemistry and Drug Development

Pentyl benzenesulfonate, particularly in its oxadiazole substituted benzenesulfonamide form, has been identified as a potent and selective beta3 adrenergic receptor agonist. This compound, noted for its high oral bioavailability in dogs and rats, is a significant development in the realm of beta3 adrenergic receptor agonists, often used in medicinal chemistry for treating various conditions (Feng et al., 2000).

2. Micellar Structure and Surfactant Research

Research on sodium p-n-dodecylbenzenesulfonate and its branched chain isomer, sodium p-1-(pentylheptyl)benzenesulfonate, has been conducted using small-angle neutron scattering measurements. This study provides valuable insights into the micellar growth and structure of these surfactants, which is crucial for understanding their behavior in various applications, such as in detergents and other cleaning agents (Caponetti et al., 1987).

3. Anticancer Research

In the field of cancer research, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, a new family of antimitotic prodrugs, have been studied for their bioactivation in breast cancer cells expressing CYP1A1. These compounds, especially those with an n-pentyl side chain, have shown promising antiproliferative activity and selectivity towards CYP1A1-positive breast cancer cells, making them significant in the development of targeted cancer therapies (Chavez Alvarez et al., 2023).

4. Inorganic Chemistry

In the domain of inorganic chemistry, silver benzenesulfonate has been investigated as a layered ‘inorgano–organic’ solid. This research contributes to understanding the intricatenetworks formed by sulfonate-bridged silver(I) centers combined with organic phenyl groups, leading to unique hexagonal arrays. Such studies are vital for the development of novel materials and compounds in inorganic chemistry (Shimizu et al., 1999).

5. Environmental Chemistry

The environmental properties of sulfonated compounds like pentyl benzenesulfonate have been studied for their potential toxic effects. Monitoring these compounds in sewage treatment plants is crucial for understanding their environmental impact, particularly in terms of toxicity and removal efficiency during waste treatment processes (Alonso et al., 2005).

6. Membrane Protein Research

Research on the binding of p-(chloromercuri)benzenesulfonate to membrane proteins of human erythrocytes has been conducted. This study is significant in the context of understanding the inhibition of water transport in cells, a critical aspect in the study of cellular physiology and pathology (Benga et al., 1986).

7. Photodegradation and Environmental Fate

The environmental fate and photodegradation of pentafluorosulfanyl compounds have been explored, where the pentafluorosulfanyl group was found to degrade under mild conditions, forming benzenesulfonate as a final product. Such studies are essential for understanding the environmental impact and degradation pathways of these compounds (Jackson & Mabury, 2009).

8. Polymer Chemistry

In the field of polymer chemistry, the introduction of benzenesulfonate groups to poly(ethylene oxide) oligomers has been investigated. This research is pivotal in designing ion-conductive amorphous matrices, which are integral in developing new materials for various applications, including electronics and energy storage (Ito, Tominaga & Ohno, 1997).

安全和危害

未来方向

The sulfonation of benzene is a key reaction in industrial organic chemistry . Future research may focus on improving the efficiency of this reaction and exploring new applications for sulfonated compounds . For instance, sulfonated poly (p-phenylene)-based ionomers are being investigated for use as polymer electrolyte membranes .

属性

IUPAC Name |

pentyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-2-3-7-10-14-15(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIXYXGUYJTFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498392 | |

| Record name | Pentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl benzenesulfonate | |

CAS RN |

80-45-5 | |

| Record name | Pentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4h-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-3-[(phenylmethoxy)methyl]-](/img/structure/B1611468.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1611482.png)

![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1611486.png)